

# [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea chemical properties

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## Compound of Interest

Compound Name: [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

Cat. No.: B1270483

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## Technical Guide: [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

For: Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a comprehensive technical overview of the chemical and biological properties of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, also known as N-(3,4-dimethoxyphenethyl)thiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. This guide summarizes the known chemical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological relevance based on related structures. Due to the limited availability of direct experimental data for this specific molecule, some properties are extrapolated from closely related compounds.

### Chemical Properties

Direct experimental data for [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea is not extensively available in public databases. However, based on its structure and data from analogous compounds, the following properties can be predicted.

## Structure and Identification

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | N-(3,4-dimethoxyphenethyl)thiourea  |
| Synonyms          | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, 1-(2-(3,4-dimethoxyphenyl)ethyl)thiourea |
| Molecular Formula | C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> S                     |
| Molecular Weight  | 240.32 g/mol  |
| CAS Number        | Not explicitly assigned in major databases.   |

## Predicted Physicochemical Properties

The following table summarizes predicted physicochemical properties. These values are estimations and should be confirmed by experimental analysis.

| Property      | Predicted Value  | Source/Analogy  |
|---------------|--|---|
| Melting Point | ~125 °C  | Based on related N-aryl/alkyl thioureas. For example, N-[2-(4-methoxyphenyl)ethyl]-N'-phenyl-thiourea has a melting point of 125.5 °C.[1] |
| Boiling Point | > 400 °C (Predicted)   | High due to polar nature and hydrogen bonding capabilities.   |
| Solubility    | Soluble in acetone, ethanol, and DMSO. Sparingly soluble in water. | General solubility for thiourea derivatives.  |
| pKa           | ~11-12 (Predicted for N-H)   | Similar to other N-substituted thioureas.   |
| LogP          | ~2.5 (Predicted)   | Estimation based on substituent groups.   |

## Spectral Data

While a dedicated spectrum for the target compound is not available, characteristic spectral features can be predicted based on published data for products containing the N-(3,4-dimethoxyphenethyl)thiourea moiety.<sup>[2]</sup>

| Spectroscopy           | Predicted Peaks and Signals   |
|------------------------|---|
| <sup>1</sup> H NMR     | $\delta$ ~2.7-2.8 ppm (t, 2H, Ar-CH <sub>2</sub> ), $\delta$ ~3.3-3.5 ppm (t, 2H, CH <sub>2</sub> -NH), $\delta$ ~3.7-3.8 ppm (s, 6H, 2x OCH <sub>3</sub> ), $\delta$ ~6.6-6.8 ppm (m, 3H, Ar-H), $\delta$ ~7.0-9.5 ppm (br s, 3H, NH and NH <sub>2</sub> ) |
| <sup>13</sup> C NMR    | $\delta$ ~35 ppm (Ar-CH <sub>2</sub> ), $\delta$ ~45 ppm (CH <sub>2</sub> -NH), $\delta$ ~56 ppm (OCH <sub>3</sub> ), $\delta$ ~111-120 ppm (Ar-C), $\delta$ ~147-149 ppm (Ar-C-O), $\delta$ ~181 ppm (C=S)   |
| IR (cm <sup>-1</sup> ) | ~3100-3400 (N-H stretching), ~2900-3000 (C-H stretching), ~1500-1600 (C=S stretching, N-H bending), ~1200-1300 (C-O stretching)   |
| Mass Spec (m/z)        | [M+H] <sup>+</sup> at ~241.09   |

## Experimental Protocols

The synthesis of **[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea** is not explicitly detailed in the literature. However, a standard and reliable method for synthesizing N-substituted thioureas involves the reaction of a primary amine with a source of thiocyanate.

## Proposed Synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

This protocol is based on well-established methods for thiourea synthesis from primary amines.

Reaction Scheme:

Materials:

- 3,4-Dimethoxyphenethylamine

- Ammonium thiocyanate ( $\text{NH}_4\text{SCN}$ )
- Hydrochloric acid (HCl) or Acetic Acid
- Ethanol or other suitable solvent
- Deionized water

Procedure:

- Preparation of Isothiocyanate (in situ): While multiple routes exist, a common method involves the generation of an isothiocyanate from the corresponding amine. An alternative, simpler one-pot synthesis is the reaction with ammonium thiocyanate under acidic conditions.
- Reaction:
  - Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable solvent such as ethanol.
  - Add ammonium thiocyanate (1.1 equivalents) to the solution.
  - Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.
  - Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).<sup>[3]</sup>
- Work-up and Purification:
  - After completion, cool the reaction mixture to room temperature.
  - Pour the mixture into a beaker of ice-cold water with stirring.
  - A precipitate of **[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea** should form.
  - Collect the solid product by vacuum filtration and wash with cold water.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
- Characterization:
  - Determine the melting point of the purified product.
  - Confirm the structure using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and Mass Spectrometry.

## Biological Activity and Signaling Pathways

Direct studies on the biological activity of **[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea** are limited. However, the thiourea scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

Potential Activities:

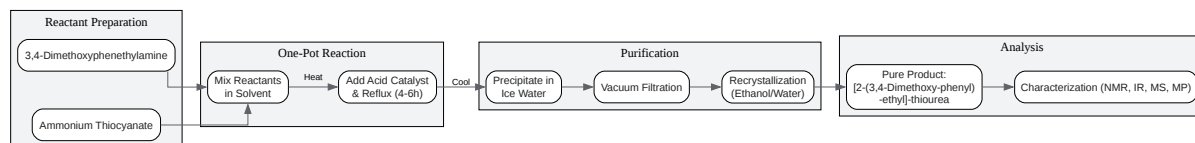
- Antimicrobial and Antiviral: Many thiourea derivatives exhibit antibacterial and anti-HIV properties. The incorporation of the phenethylamine moiety could modulate this activity.<sup>[2]</sup>
- Antioxidant: The thiourea group can act as a radical scavenger, and various derivatives have shown significant antioxidant activity.
- Enzyme Inhibition: Thioureas are known to inhibit various enzymes, including tyrosinase and cholinesterases.
- Anticancer: Certain thiourea derivatives have demonstrated cytotoxicity against various cancer cell lines.

Signaling Pathways: No specific signaling pathways involving **[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea** have been elucidated in the available literature. Research into its biological effects would be required to identify potential molecular targets and pathway interactions.

## Visualizations

### Synthesis Workflow

The following diagram outlines the key steps for the proposed synthesis and purification of the target compound.

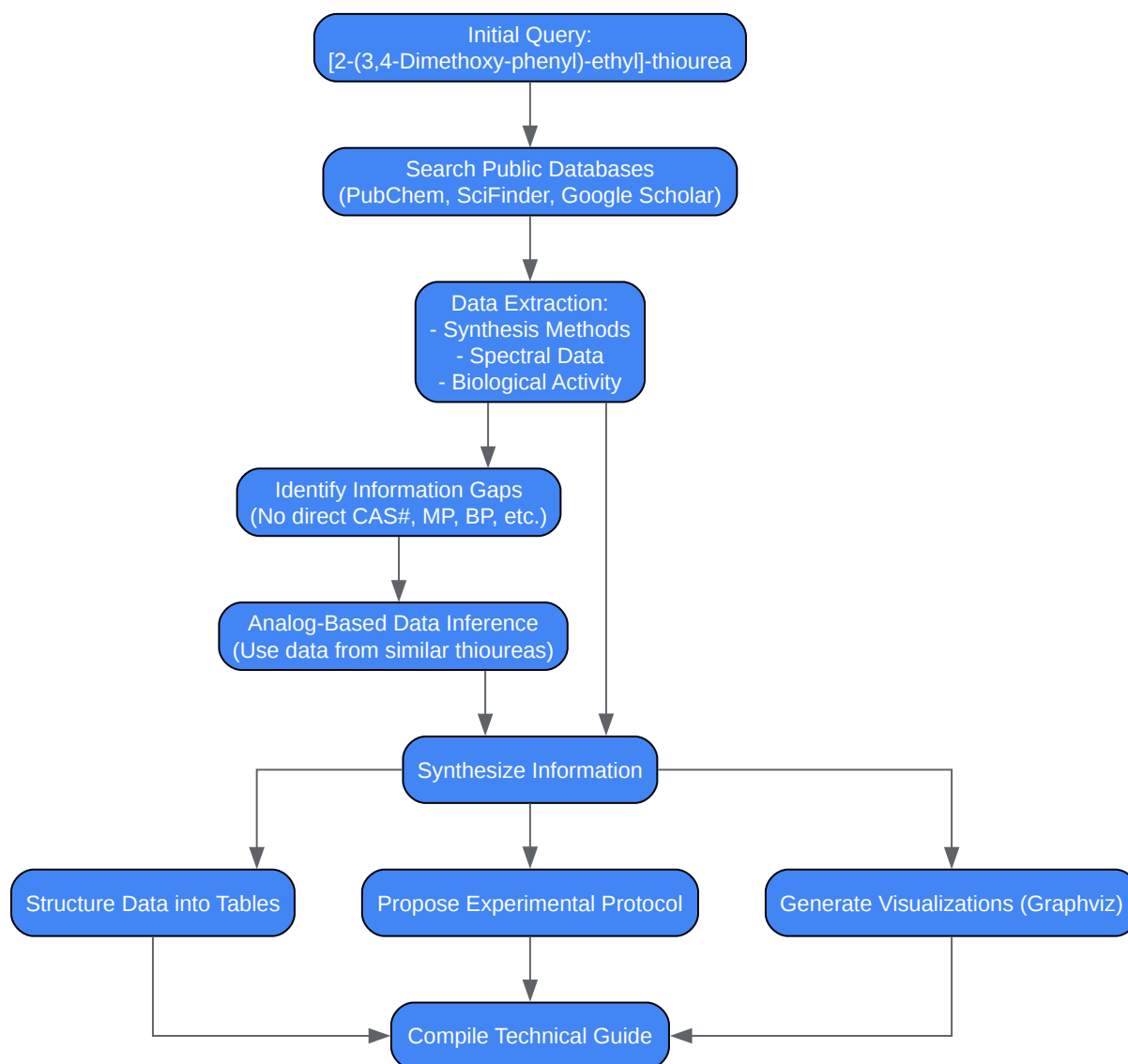


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Caption: Proposed workflow for the synthesis and purification of **[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea**.

## Logical Relationship of Information

This diagram illustrates the logical flow used to construct this technical guide, from initial data gathering to final analysis.



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Caption: Logical workflow for the compilation of the technical guide on **[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea**.

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